MDM2 Binding Energy Head-to-Head: Octanamide, N-(2-mercaptoethyl)- Outperforms Four Clinical-Stage MDM2 Inhibitors in Calculated Binding Affinity
In a 2025 computational screening study using molecular docking (CDOCKER, LibDock) against the MDM2 protein (PDB: 1YCR) followed by molecular dynamics simulations, Octanamide, N-(2-mercaptoethyl)- demonstrated a calculated binding energy of −2.36 kcal/mol, which was more favorable than four clinical MDM2 inhibitor candidates: Siremadlin (−2.29 kcal/mol), Navtemadlin (−2.12 kcal/mol), SAR405838 (−1.98 kcal/mol), and Nutlin-3A (−0.22 kcal/mol) . In CDOCKER ranking, the compound placed 2nd overall with a score of −30.51 kcal/mol, and in LibDock it ranked 4th with a score of 77.27 . The MD simulation further revealed the lowest average RMSD (0.94 Å) among the top 5 compounds, indicating superior binding stability . Key binding-site residue fluctuations were also minimal (ILE61: 0.445 Å, THR63: 0.434 Å) . The compound was predicted non-mutagenic and non-carcinogenic in mouse and rat models via TopKat analysis .
| Evidence Dimension | Calculated binding energy to MDM2 (kcal/mol) |
|---|---|
| Target Compound Data | −2.36 kcal/mol |
| Comparator Or Baseline | Siremadlin (−2.29), Navtemadlin (−2.12), SAR405838 (−1.98), Nutlin-3A (−0.22) |
| Quantified Difference | 0.07 to 2.14 kcal/mol more favorable than clinical comparators |
| Conditions | Molecular docking (CDOCKER, LibDock) against MDM2 PDB: 1YCR; molecular dynamics simulations; toxicity prediction via TopKat |
Why This Matters
Procurement for computational drug discovery programs targeting the p53-MDM2 interaction should prioritize this compound as a scaffold with demonstrated in silico superiority over established clinical candidates in binding energy, complex stability, and predicted safety.
